UR-144 N-pentanoic acid chemical structure and properties
UR-144 N-pentanoic acid chemical structure and properties
An In-Depth Technical Guide to UR-144 N-Pentanoic Acid: A Key Metabolite of a Synthetic Cannabinoid
Introduction
Synthetic cannabinoids (SCs) represent a rapidly evolving class of new psychoactive substances designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary active component in cannabis.[1] These substances, often marketed as "herbal incense" or "K2," pose significant public health risks due to their unpredictable and often severe adverse effects.[2][3] UR-144, a compound developed by Abbott Laboratories, is a potent synthetic cannabinoid that acts as a selective full agonist of the peripheral CB2 receptor.[4][5] Following consumption, UR-144 undergoes extensive metabolism in the body. One of its primary and most forensically relevant metabolic products is UR-144 N-pentanoic acid.
This technical guide provides a comprehensive overview of UR-144 N-pentanoic acid, focusing on its chemical structure, physicochemical properties, pharmacology, and the analytical methodologies crucial for its detection. As the presence of this metabolite is a definitive biomarker for the consumption of its parent compound, a thorough understanding is essential for researchers, toxicologists, and drug development professionals.
Chemical Identity and Physicochemical Properties
UR-144 N-pentanoic acid is the resulting compound after the terminal methyl group of UR-144's N-pentyl chain is oxidized to a carboxylic acid. This metabolic transformation is a common pathway for many synthetic cannabinoids featuring an N-alkyl chain.[5] The metabolite is also known as XLR11 N-pentanoic acid metabolite, as XLR-11 (5-F-UR-144) produces the same carboxylated metabolite.[5][6]
The fundamental properties of this molecule are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentanoic acid | [7] |
| Synonyms | XLR11 N-pentanoic acid metabolite, 3-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-1H-indole-1-pentanoic acid | [5][6] |
| CAS Number | 1451369-33-7 | [5][7] |
| Molecular Formula | C21H27NO3 | [5][7][8] |
| Molecular Weight | 341.4 - 341.5 g/mol | [5][7][8] |
| Appearance | Crystalline Solid | [5] |
| Solubility | DMF: 17 mg/mL; DMSO: 13 mg/mL; Ethanol: 14 mg/mL; DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [5] |
Pharmacology and Mechanism of Action
Metabolic Formation
UR-144 N-pentanoic acid is a Phase I metabolite of UR-144.[5] The formation occurs via cytochrome P450-mediated oxidation of the parent molecule's pentyl chain. This process increases the polarity of the compound, facilitating its eventual excretion from the body, often after further conjugation (Phase II metabolism).
Receptor Interaction and Activity
The parent compound, UR-144, exhibits high affinity for the CB2 receptor (Ki = 1.8 nM) and significantly lower affinity for the CB1 receptor (Ki = 150 nM), which is responsible for the psychoactive effects of cannabinoids.[4][5] However, the metabolic conversion to UR-144 N-pentanoic acid drastically reduces its cannabimimetic activity. Bioassay studies have shown that the N-pentanoic acid metabolite has very low potency at the CB2 receptor and demonstrates no significant activity at the CB1 receptor at tested concentrations.[9][10]
This loss of potency is a critical finding; while the metabolite serves as an excellent biomarker of exposure, it does not significantly contribute to the pharmacological or toxicological effects associated with UR-144 consumption.
| Compound | CB1 Receptor Activity (EC50) | CB2 Receptor Activity (EC50) | Source(s) |
| UR-144 (Parent) | 8.5 ng/mL | 3.6 ng/mL | [9] |
| UR-144 N-pentanoic acid | No Activity | 219 ng/mL | [9][10] |
Toxicology
The specific physiological and toxicological properties of UR-144 N-pentanoic acid have not been extensively studied.[5][11] However, the parent compound UR-144 has been associated with significant adverse effects, including cardiotoxicity, which may be linked to elevated cytoplasmic Ca2+ levels and the activation of Death-Associated Protein Kinase 1 (DAPK1), leading to autophagic and necrotic cell death.[12]
Analytical Methodologies for Detection and Quantification
The detection of UR-144 N-pentanoic acid in biological matrices like urine, oral fluid, or blood is the definitive method for confirming exposure to UR-144 or its analog XLR-11.[13] Its higher stability compared to the parent compound, which can degrade thermally during analysis, makes it a more reliable analytical target.[14]
The standard analytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Protocol: Quantification of UR-144 N-pentanoic acid in Urine via LC-MS/MS
This protocol describes a self-validating system for the robust and accurate quantification of the target metabolite.
1. Sample Preparation & Internal Standard Spiking:
-
Rationale: To ensure accuracy and account for variability in extraction efficiency and matrix effects, a stable isotope-labeled internal standard is essential.
-
Procedure:
-
Aliquot 0.5 mL of urine into a labeled glass tube.
-
Spike the sample with a known concentration of UR-144 N-pentanoic acid metabolite-d5.[11] This deuterated standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
-
2. Enzymatic Hydrolysis:
-
Rationale: In urine, metabolites are often conjugated with glucuronic acid to increase water solubility for excretion. Hydrolysis is required to cleave this bond, liberating the free metabolite for detection and ensuring measurement of the total metabolite concentration.[15]
-
Procedure:
-
Add an appropriate buffer (e.g., acetate or phosphate) to adjust the urine pH.
-
Add β-glucuronidase enzyme solution.
-
Incubate the mixture at an elevated temperature (e.g., 56°C) for a specified time (e.g., 45 minutes).[15]
-
3. Liquid-Liquid Extraction (LLE):
-
Rationale: LLE is used to isolate the analyte from the complex biological matrix and concentrate it into a clean organic solvent compatible with the LC-MS/MS system.
-
Procedure:
-
After cooling the sample post-hydrolysis, acidify the mixture (e.g., with 20% acetic acid).[15]
-
Add 3 mL of an organic extraction solvent, such as a 1-chlorobutane:isopropyl alcohol (70:30) mixture.[15]
-
Mix thoroughly (e.g., on a nutating mixer for 15 minutes) to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of mobile phase for injection.
-
4. LC-MS/MS Analysis:
-
Rationale: Liquid chromatography separates the target analyte from other compounds in the extract, while tandem mass spectrometry provides highly selective and sensitive detection and quantification.
-
Procedure:
-
Chromatography: Inject the reconstituted sample onto a reverse-phase column (e.g., C18 or Phenyl-Hexyl).[16] Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[13]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor for specific precursor-to-product ion transitions for both the native analyte and its deuterated internal standard to ensure specificity.
-
Legal Status and Regulatory Context
The parent compound, UR-144, is internationally controlled. It is listed in Schedule II of the 1971 Convention on Psychotropic Substances.[17] In the United States, the Drug Enforcement Administration (DEA) placed UR-144 into Schedule I of the Controlled Substances Act, making its possession and distribution illegal.[3][4] Numerous other countries, including the UK, Canada, and China, have also enacted controls on UR-144.[4]
While the N-pentanoic acid metabolite is not typically scheduled itself, its unambiguous detection in a biological sample serves as conclusive evidence of the consumption of a controlled substance. This makes it a compound of immense interest in forensic toxicology and law enforcement.
Conclusion
UR-144 N-pentanoic acid stands as a molecule of dual significance. From a pharmacological perspective, it represents a detoxification product, with significantly attenuated activity at cannabinoid receptors compared to its potent parent, UR-144. From an analytical and forensic standpoint, however, it is the principal target for confirming the use of this dangerous synthetic cannabinoid. Its chemical stability and presence in various biological fluids make it an ideal and reliable biomarker. The robust LC-MS/MS methodologies developed for its quantification provide the scientific and legal certainty required in clinical and forensic settings, underscoring the critical role of metabolite analysis in the ongoing challenge posed by new psychoactive substances.
References
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Wikipedia. (n.d.). UR-144. Wikipedia. [Link]
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Global Substance Registration System. (n.d.). UR-144 N-PENTANOIC ACID. GSRS. [Link]
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National Center for Biotechnology Information. (n.d.). UR-144 N-pentanoic acid. PubChem. [Link]
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Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University Digital Scholar. [Link]
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Marshall University. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University Digital Scholar. [Link]
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PubMed. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. National Library of Medicine. [Link]
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Clinisciences. (n.d.). UR-144 Degradant N-pentanoic acid metabolite. Clinisciences. [Link]
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United Nations Office on Drugs and Crime. (n.d.). Substance Details UR-144. UNODC. [Link]
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PubMed Central. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. National Library of Medicine. [Link]
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Oxford Academic. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology. [Link]
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Drug Enforcement Administration. (2013). DEA Makes Three More “Fake Pot” Drugs Temporarily Illegal Today. DEA.gov. [Link]
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Cambridge Bioscience. (n.d.). UR-144 N-pentanoic acid metabolite. Cambridge Bioscience. [Link]
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PubMed. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. National Library of Medicine. [Link]
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LCGC International. (2016). The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring. LCGC International. [Link]
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